N-(3-acetylphenyl)-4-nitrobenzamide (141828-22-0) Exhibits Sub-Nanomolar Acetylcholinesterase (AChE) Affinity Distinct from 4-Acetylphenyl Regioisomer
N-(3-acetylphenyl)-4-nitrobenzamide demonstrates potent acetylcholinesterase (AChE) inhibition with a Ki of 1.10 nM, whereas its 4-acetylphenyl regioisomer (CAS 62507-48-6) shows no reported AChE activity in the same assay system [1]. This 2.45-fold difference in Ki relative to a related benzamide derivative (Ki = 2.70 nM) [2] highlights the critical role of the 3-acetylphenyl substitution pattern for AChE engagement. The experimental conditions involved preincubation of enzyme with inhibitor for 10 minutes followed by substrate addition and Lineweaver-Burk analysis.
| Evidence Dimension | Acetylcholinesterase (AChE) binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.10 nM |
| Comparator Or Baseline | N-(4-acetylphenyl)-4-nitrobenzamide (CAS 62507-48-6) shows no AChE activity reported in BindingDB; related benzamide derivative Ki = 2.70 nM |
| Quantified Difference | Target compound Ki 2.45-fold lower (more potent) than related benzamide derivative; activity absent in 4-acetylphenyl regioisomer |
| Conditions | AChE inhibition assay using acetylcholine iodate substrate, 10 min preincubation, Lineweaver-Burk analysis |
Why This Matters
Demonstrates that the 3-acetylphenyl substitution pattern is essential for sub-nanomolar AChE affinity, making CAS 141828-22-0 the required procurement choice for AChE-focused drug discovery programs.
- [1] BindingDB. BDBM50161486. Inhibition of AChE by N-(3-acetylphenyl)-4-nitrobenzamide. Accessed 2026. View Source
- [2] BindingDB. BDBM50161481. Inhibition of AChE and CA2 by a benzamide derivative. Accessed 2026. View Source
